APETx2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

APETX2は、イソギンチャクの一種であるAnthopleura elegantissimaから単離されたペプチドです。これは、酸感受性イオンチャネル3(ASIC3)の最も強力で選択的な阻害剤として知られています。 この化合物は現在、慢性炎症性疼痛の治療のための新規鎮痛剤として前臨床試験中です .

科学的研究の応用

APETX2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a potent and selective inhibitor of ASIC3, making it valuable in the study of pain transduction associated with acidosis in inflamed or ischemic tissues . This compound is also being investigated for its potential as a novel analgesic for the treatment of chronic inflammatory pain . Additionally, this compound and its analogs are used in electrophysiological studies to understand the structure and function of ASIC channels .

作用機序

APETX2は、酸感受性イオンチャネル3(ASIC3)を遮断することでその効果を発揮します。 これは、その結合を仲介する芳香族および塩基性残基のクラスターを介してASIC3と相互作用します . この相互作用は、チャネルの活性を阻害し、さまざまなげっ歯類の疼痛モデルで鎮痛効果をもたらします . This compoundは、最大電流振幅を減らし、活性化の電圧依存性をより正の電位にシフトさせることによって、オフターゲットの人工心拍数関連遺伝子(hERG)チャネルも阻害します .

類似の化合物との比較

This compoundは、PcTx1やAPETX1などの他の類似の化合物と比較されます。 PcTx1は、ASICチャネルの別のエフェクターですが、ASIC1aサブタイプに特異的です . APETX1は、this compoundと構造的に関連しており、人工心拍数関連遺伝子(hERG)カリウムチャネルを標的としています . This compoundのユニークな点は、ASIC3に対する高い効力と選択性にあるため、疼痛伝達の研究や新規鎮痛剤の開発に役立つツールとなっています .

類似化合物のリスト::- PcTx1

- APETX1

- Hcr 1b-1

- Hcr 1b-2

- Hcr 1b-3

- Hcr 1b-4

生化学分析

Biochemical Properties

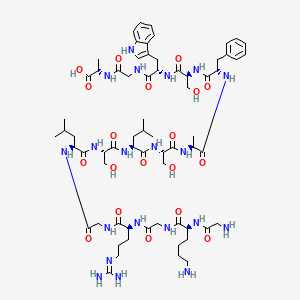

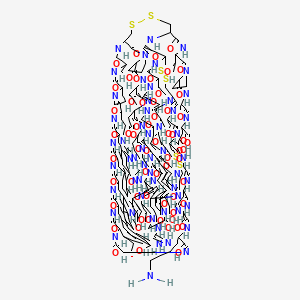

APETx2 is a 42-amino-acid peptide crosslinked by three disulfide bridges, with a structural organization similar to other sea anemone toxins that inhibit voltage-sensitive sodium and potassium channels . This compound selectively and reversibly inhibits ASIC3 by acting on its external side, with an IC50 value of 63 nM . This inhibition does not affect ASIC1a, ASIC1b, and ASIC2a channels . The interaction between this compound and ASIC3 involves binding to the extracellular domain of the channel, preventing proton-induced activation and subsequent sodium influx . This selective inhibition of ASIC3 by this compound is crucial for its potential analgesic effects.

Cellular Effects

This compound exerts significant effects on various cell types, particularly sensory neurons. By inhibiting ASIC3, this compound reduces the sodium influx that occurs in response to extracellular acidification, which is a common feature of inflamed or ischemic tissues . This reduction in sodium influx leads to decreased neuronal excitability and reduced pain perception . Additionally, this compound has been shown to reverse acid-induced and inflammatory pain in animal models, highlighting its potential as a novel analgesic . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of ASIC3 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the extracellular domain of ASIC3, which prevents the channel from opening in response to extracellular acidification . This inhibition is mediated by a cluster of aromatic and basic residues on this compound that interact with specific sites on ASIC3 . The binding of this compound to ASIC3 stabilizes the closed state of the channel, thereby preventing sodium influx and subsequent neuronal activation . This mechanism is crucial for the analgesic effects of this compound, as it reduces the excitability of sensory neurons in response to acidic conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and efficacy over time. Studies have shown that this compound can maintain its inhibitory effects on ASIC3 for extended periods, with no significant degradation observed . Modifications such as cyclisation have been explored to improve the peptide’s stability against enzymatic degradation . While cyclisation increased the stability of this compound, it also decreased its potency against ASIC3, suggesting that the N- or C-terminus of the peptide is involved in its interaction with the channel . These findings indicate that this compound is a stable and effective inhibitor of ASIC3 in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving rodent pain models, this compound has been shown to produce potent analgesic effects at doses ranging from 0.022 to 2.2 µM . At higher doses, this compound may exhibit potentiating effects on ASIC currents, which could counteract its analgesic effects . This inter-animal variability highlights the importance of optimizing the dosage of this compound to achieve the desired therapeutic outcomes without adverse effects .

Metabolic Pathways

This compound is involved in the regulation of metabolic pathways related to pain and inflammation. The compound has been shown to modulate the 5-HT signaling pathway, which plays a crucial role in gastrointestinal function and visceral sensitivity . By inhibiting ASIC3, this compound can improve gastrointestinal motility and reduce visceral hypersensitivity in animal models of post-infectious irritable bowel syndrome . These findings suggest that this compound may have broader therapeutic applications beyond pain management.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The peptide’s distribution is influenced by its ability to bind to the extracellular domain of ASIC3, which is predominantly expressed in sensory neurons . This targeted distribution allows this compound to exert its effects on specific cell types involved in pain perception and inflammation . Additionally, the peptide’s stability and resistance to enzymatic degradation contribute to its effective distribution within tissues .

Subcellular Localization

The subcellular localization of this compound is primarily associated with the plasma membrane, where it interacts with ASIC3 channels . This localization is crucial for its inhibitory effects on ASIC3, as it allows the peptide to directly modulate the channel’s activity in response to extracellular acidification . The presence of targeting signals or post-translational modifications that direct this compound to specific compartments or organelles has not been extensively studied, but its interaction with ASIC3 at the plasma membrane is well-documented .

準備方法

化学反応の分析

APETX2は、環化や切断などのさまざまな化学反応を起こします。 6、7、または8残基リンカーによる環化は、this compoundのタンパク質分解抵抗性を大幅に向上させますが、ASIC3に対する効力を低下させます . N末端またはC末端のいずれかの切断は、this compoundがASIC3を阻害する能力に悪影響を及ぼします . これらの反応で使用される一般的な試薬には、トリプシンとペプシンが含まれます . これらの反応から生成される主な生成物は、安定性と効力が変化した、切断されたまたは環化されたthis compoundのバージョンです .

科学研究への応用

This compoundは、化学、生物学、医学、産業の分野で、いくつかの科学研究への応用があります。 これは、ASIC3の強力で選択的な阻害剤として使用され、炎症または虚血組織の酸性化に関連する疼痛伝達の研究において価値があります . This compoundは、慢性炎症性疼痛の治療のための新規鎮痛剤としての可能性についても調査されています . さらに、this compoundとその類似体は、電気生理学的研究で使用され、ASICチャネルの構造と機能を理解しています .

類似化合物との比較

APETX2 is compared with other similar compounds, such as PcTx1 and APETX1. PcTx1 is another effector of ASIC channels but is specific to the ASIC1a subtype . APETX1 is structurally related to this compound and targets the human ether-à-go-go-related gene (hERG) potassium channel . The uniqueness of this compound lies in its high potency and selectivity for ASIC3, making it a valuable tool for studying pain transduction and developing novel analgesics .

List of Similar Compounds::- PcTx1

- APETX1

- Hcr 1b-1

- Hcr 1b-2

- Hcr 1b-3

- Hcr 1b-4

特性

IUPAC Name |

2-[2-[[1-[2-[[52-[2-[[2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]propanoylamino]-34-(4-aminobutyl)-40-(2-amino-2-oxoethyl)-19,69-dibenzyl-28-butan-2-yl-13,75,96-tris(3-carbamimidamidopropyl)-99-(carboxymethyl)-2a,60,87-tris(1-hydroxyethyl)-4,37,49,81-tetrakis(hydroxymethyl)-16,25,72,90-tetrakis[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-66-(2-methylpropyl)-1a,3,4a,6,10a,12,15,17a,18,21,24,27,30,33,36,39,42,45,48,51,59,62,65,68,71,74,77,80,83,86,89,92,95,98-tetratriacontaoxo-12a,13a,19a,20a,54,55-hexathia-a,2,3a,5,9a,11,14,16a,17,20,23,26,29,32,35,38,41,44,47,50,58,61,64,67,70,73,76,79,82,85,88,91,94,97-tetratriacontazapentacyclo[55.53.7.446,78.07,11.0105,109]henicosahectane-15a-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C196H280N54O61S6/c1-12-94(4)152-186(303)230-125(71-107-48-56-112(263)57-49-107)169(286)229-126(72-108-77-209-114-34-20-19-33-113(108)114)170(287)228-122(67-103-31-17-14-18-32-103)167(284)227-123(69-105-44-52-110(261)53-45-105)165(282)223-118(38-25-61-208-196(204)205)190(307)248-62-26-40-141(248)183(300)235-133(86-254)177(294)241-139-92-317-316-91-138(181(298)247-157(101(11)259)192(309)250-64-28-39-140(250)182(299)215-95(5)158(275)232-129(193(310)311)75-151(273)274)239-180(297)137-90-315-313-88-135(236-159(276)96(6)216-187(304)154(98(8)256)242-144(265)76-198)179(296)234-132(85-253)176(293)237-134(163(280)213-79-146(267)218-127(73-143(199)264)171(288)233-131(84-252)175(292)221-115(35-21-22-58-197)160(277)211-81-148(269)243-152)87-312-314-89-136(178(295)222-117(37-24-60-207-195(202)203)164(281)225-124(70-106-46-54-111(262)55-47-106)168(285)226-121(66-102-29-15-13-16-30-102)166(283)224-119(65-93(2)3)162(279)212-82-149(270)244-155(99(9)257)188(305)240-137)238-174(291)130(83-251)219-147(268)80-214-185(302)153(97(7)255)245-173(290)120(68-104-42-50-109(260)51-43-104)217-145(266)78-210-161(278)116(36-23-59-206-194(200)201)220-172(289)128(74-150(271)272)231-189(306)156(100(10)258)246-184(301)142-41-27-63-249(142)191(139)308/h13-20,29-34,42-57,77,93-101,115-142,152-157,209,251-263H,12,21-28,35-41,58-76,78-92,197-198H2,1-11H3,(H2,199,264)(H,210,278)(H,211,277)(H,212,279)(H,213,280)(H,214,302)(H,215,299)(H,216,304)(H,217,266)(H,218,267)(H,219,268)(H,220,289)(H,221,292)(H,222,295)(H,223,282)(H,224,283)(H,225,281)(H,226,285)(H,227,284)(H,228,287)(H,229,286)(H,230,303)(H,231,306)(H,232,275)(H,233,288)(H,234,296)(H,235,300)(H,236,276)(H,237,293)(H,238,291)(H,239,297)(H,240,305)(H,241,294)(H,242,265)(H,243,269)(H,244,270)(H,245,290)(H,246,301)(H,247,298)(H,271,272)(H,273,274)(H,310,311)(H4,200,201,206)(H4,202,203,207)(H4,204,205,208) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHYILNFEUDIQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC3CSSCC(NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)C(C)O)CC(C)C)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)CCCNC(=N)N)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C7CCCN7C3=O)C(C)O)CC(=O)O)CCCNC(=N)N)CC8=CC=C(C=C8)O)C(C)O)CO)C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCCN)CO)CC(=O)N)CO)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)CN)C(=O)NC(C(C)O)C(=O)N9CCCC9C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)CO)CCCNC(=N)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CNC2=CC=CC=C21)CC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C196H280N54O61S6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4561 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary target of APETx2?

A1: this compound primarily targets ASIC3, a proton-gated sodium channel involved in pain perception. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with ASIC3?

A2: this compound binds to ASIC3 with high affinity, inhibiting the channel's activity by blocking the influx of sodium ions. This interaction is characterized by a cluster of aromatic and basic residues on this compound. [, , , ]

Q3: What are the downstream effects of this compound binding to ASIC3?

A3: By inhibiting ASIC3, this compound reduces neuronal excitability and the transmission of pain signals, leading to analgesic effects. [, , , , , , ]

Q4: Does this compound interact with other ion channels?

A4: While highly selective for ASIC3, this compound has shown some interaction with other ion channels like hERG and Nav1.8, albeit at higher concentrations. [, , , , , ]

Q5: What is the molecular structure of this compound?

A5: this compound is a 42-amino acid peptide with three disulfide bridges, adopting a compact β-sheet structure. [, ]

Q6: Are there spectroscopic data available for this compound?

A6: Yes, NMR studies have been conducted on this compound, confirming its secondary structure and providing insights into its interaction with ASIC3. [, ]

Q7: Has this compound's stability been investigated?

A7: Yes, studies have explored this compound's susceptibility to enzymatic degradation by trypsin and pepsin. Attempts to improve its stability via cyclization, while increasing protease resistance, negatively impacted its potency against ASIC3. []

Q8: How do structural modifications of this compound affect its activity?

A8: Studies have shown that modifications to this compound, particularly at the N- and C-termini and involving key aromatic and basic residues, significantly influence its potency and selectivity for ASIC3. [, ] For example, mutating Phe15 to Ala substantially reduced this compound's inhibitory activity on ASIC3. []

Q9: Have any this compound analogs with improved properties been developed?

A9: While the provided research doesn't explicitly mention specific this compound analogs, it highlights the importance of structure-activity relationship studies for designing analogs with improved stability, potency, and selectivity. [, ]

Q10: What evidence supports the analgesic potential of this compound?

A10: Numerous studies demonstrate the analgesic effects of this compound in various animal models of pain, including inflammatory pain, postoperative pain, and chronic muscle pain. [, , , , , , , , , , , , , ] For instance, this compound alleviated gastric mucosal lesions in a rat model, reduced bone pain in a mouse model of multiple myeloma, and attenuated mechanical hyperalgesia in a mouse model of fibromyalgia. [, , ]

Q11: Has this compound been tested in clinical trials for pain management?

A11: While preclinical studies show promise, the provided research doesn't mention any completed or ongoing clinical trials involving this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(1R,7S,10S,13S,16R,19S,22S,25S,28S,31S,34S,37S,40S,43R,46S,49S,52S,55S,58R,65S,68S,71R,78S,81R)-28,40,55-tris(4-aminobutyl)-71-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B612383.png)